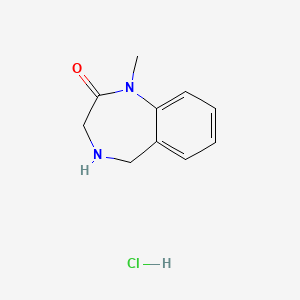

1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, also known by its CAS Number 4141-14-4, is a chemical compound with a molecular weight of 162.23 . It is typically stored at room temperature and has a liquid physical form .

Molecular Structure Analysis

The InChI code for 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is 1S/C10H14N2/c1-12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3 . This provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a liquid at room temperature . It has a molecular weight of 162.23 .Aplicaciones Científicas De Investigación

Synthetic Aspects and Biological Activities

1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a compound of interest within the benzodiazepine class, which includes molecules with diverse biological activities such as anticonvulsant, anti-anxiety, sedative, and hypnotic effects. Benzodiazepines, characterized by their seven-membered heterocyclic structure containing two nitrogen atoms at various positions, are pivotal in pharmaceutical and medicinal chemistry due to their significant biological activities. Over the past few decades, extensive research has led to the development of broad, valuable, and significant approaches for their synthesis, with 1,4- and 1,5-benzodiazepines demonstrating far-reaching roles in biological activities. The systematic synthetic strategies of these compounds, utilizing o-phenylenediamine as a precursor, have been explored extensively, highlighting their importance in the synthesis of biologically active moieties (Sunita Teli et al., 2023).

Pharmacological and Synthetic Profiles

The pharmacological profiles of benzodiazepines, including 1,5-benzothiazepines, reveal their utility across various therapeutic domains. These compounds exhibit diverse biological activities, such as tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. The review on benzothiazepines underscores the structural-activity relationships of potent compounds and the broad range of synthetic methods for their preparation, indicating their significance in drug research and potential for developing new therapeutic agents with enhanced efficacy and safety profiles (N. Dighe et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is likely the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This receptor-ionophore complex plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a GABA modulator . GABA-A receptors appear to have at least three allosteric sites at which modulators act . The compound likely increases the opening frequency of GABA-activated chloride channels .

Biochemical Pathways

The compound’s interaction with the GABA receptor-ionophore complex affects the GABAergic neurotransmission pathway . This interaction leads to an increase in the frequency of chloride channel opening, resulting in hyperpolarization of the neuron and inhibition of neuronal firing .

Pharmacokinetics

Similar compounds like diazepam have been studied extensively . These studies suggest that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The result of the compound’s action is the inhibition of neuronal firing . This can lead to a decrease in anxiety, tension, and anxiety disorders, promote sedation, and have a calming effect without affecting clarity of consciousness or neurologic conditions .

Análisis Bioquímico

Cellular Effects

It is known that the compound can influence cell function . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under study.

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is believed to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

1-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-12-9-5-3-2-4-8(9)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWNDWUIMKDXKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNCC2=CC=CC=C21.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2917826.png)

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2917829.png)

![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2917831.png)

![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)